

Mass Spectrometry Characterization of [pGlu5,MePhe8,MeGly9]SP(5-11): An Application Note

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Compound of Interest

Compound Name: *substance P (5-11), pGlu(5)-MePhe(8)-MeGly(9)-*

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Abstract

This application note provides a detailed protocol for the characterization of the synthetic Substance P analog, [pGlu5,MePhe8,MeGly9]SP(5-11), using liquid chromatography-mass spectrometry (LC-MS). [pGlu5,MePhe8,MeGly9]SP(5-11), a C-terminal heptapeptide fragment of Substance P, is modified with a pyroglutamic acid (pGlu) at position 5, and N-methylated phenylalanine (MePhe) and N-methylated glycine (MeGly) at positions 8 and 9, respectively. These modifications enhance metabolic stability, making it a valuable tool for neurobiological research. This document outlines the experimental workflow, from sample preparation to data analysis, and includes representative data and key fragmentation pathways. Additionally, it provides a schematic of the Substance P signaling pathway to contextualize the biological relevance of this analog.

Introduction

Substance P (SP) is a neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and mood regulation.[1] The native peptide is rapidly degraded by endopeptidases, limiting its therapeutic and research applications. The synthetic analog [pGlu5,MePhe8,MeGly9]SP(5-11), also known as DiMe-C7, exhibits enhanced

resistance to enzymatic degradation due to its chemical modifications. Accurate characterization of this and similar synthetic peptides is crucial for quality control, ensuring purity, and confirming structural integrity. Mass spectrometry is an indispensable tool for the detailed molecular analysis of such modified peptides.[2][3] This application note presents a comprehensive LC-MS/MS method for the characterization of [pGlu5,MePhe8,MeGly9]SP(5-11).

Experimental Protocols

Sample Preparation

A stock solution of [pGlu5,MePhe8,MeGly9]SP(5-11) is prepared by dissolving the lyophilized peptide in LC-MS grade water to a concentration of 1 mg/mL. For analysis, the stock solution is further diluted to a working concentration of 10 µg/mL with the initial mobile phase solvent (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

Liquid Chromatography (LC)

The chromatographic separation is performed on a C18 reversed-phase column. The following parameters are representative for achieving good separation of the peptide from potential impurities.

Parameter	Value
Column	C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5-60% B over 15 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Mass Spectrometry (MS)

An electrospray ionization (ESI) source in positive ion mode is used for mass spectrometric analysis. A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and fragmentation analysis.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temp.	350 °C
Mass Range (MS1)	m/z 100-1500
MS/MS Acquisition	Data-Dependent Acquisition (DDA)
Collision Energy	20-40 eV (Collision-Induced Dissociation, CID)

Data Presentation

The successful characterization of [pGlu5,MePhe8,MeGly9]SP(5-11) is confirmed by accurate mass measurement of the precursor ion and detailed analysis of its fragmentation spectrum.

Quantitative Data Summary

The following table presents the theoretical and observed mass-to-charge ratios for the protonated molecule.

Analyte	Sequence	Theoretical Monoisotopic Mass (Da)	Observed [M+H] ⁺ (m/z)	Mass Accuracy (ppm)
[pGlu5,MePhe8,MeGly9]SP(5-11)	pGlu-Gln-Phe-MePhe-MeGly-Leu-Met-NH ₂	865.4354	866.4427	< 5

Note: The observed m/z and mass accuracy are representative values and may vary depending on the instrument and calibration.

Fragmentation Analysis

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion of [pGlu5,MePhe8,MeGly9]SP(5-11) is expected to yield a series of b- and y-type fragment ions. The presence of pGlu, MePhe, and MeGly will influence the fragmentation pattern. The pyroglutamic acid residue can result in a characteristic neutral loss. N-methylation can alter the fragmentation pathways, often favoring cleavage at the C-terminal side of the methylated residue.

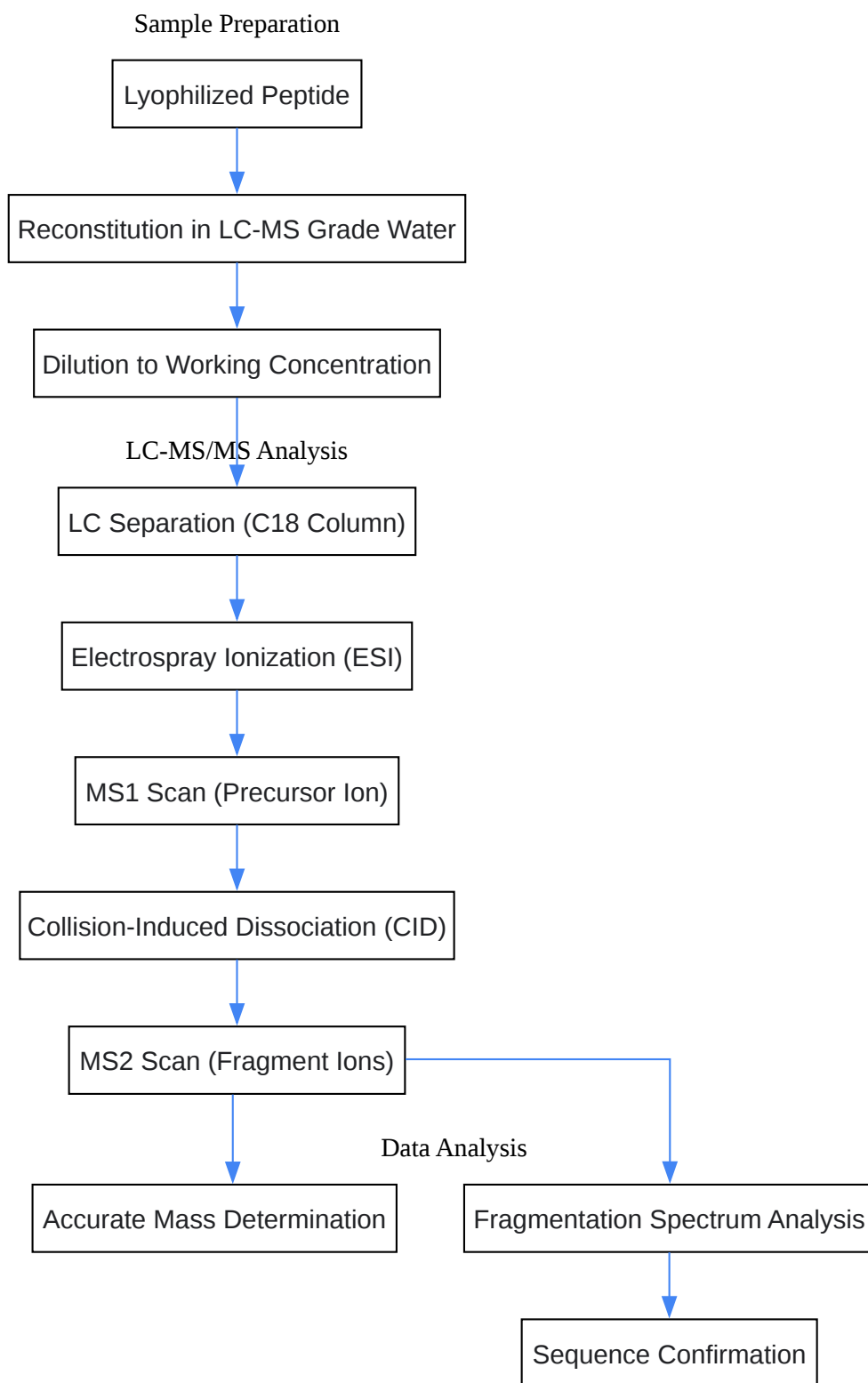
Table of Expected Fragment Ions:

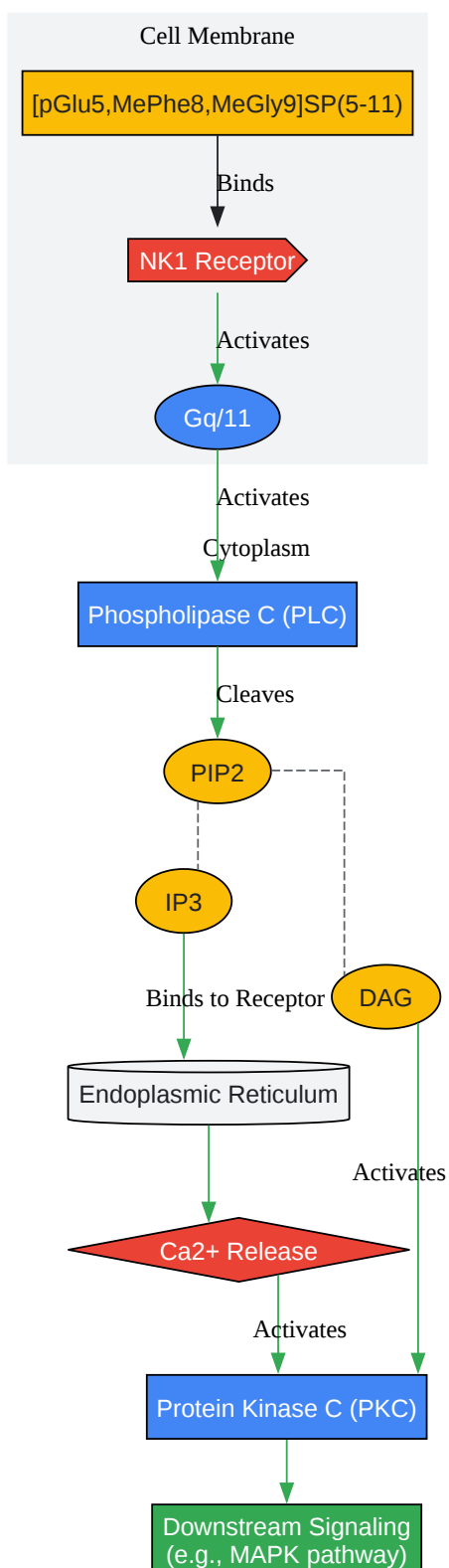
Fragment Ion	Sequence	Theoretical m/z
b2	pGlu-Gln	240.1135
b3	pGlu-Gln-Phe	387.1820
b4	pGlu-Gln-Phe-MePhe	548.2782
b5	pGlu-Gln-Phe-MePhe-MeGly	619.3153
b6	pGlu-Gln-Phe-MePhe-MeGly-Leu	732.4000
y1	Met-NH ₂	132.0532
y2	Leu-Met-NH ₂	245.1379
y3	MeGly-Leu-Met-NH ₂	316.1750
y4	MePhe-MeGly-Leu-Met-NH ₂	477.2712
y5	Phe-MePhe-MeGly-Leu-Met-NH ₂	624.3397
y6	Gln-Phe-MePhe-MeGly-Leu-Met-NH ₂	752.4000

Note: This table provides theoretical monoisotopic m/z values for the most common fragment ions.

Visualizations

Experimental Workflow





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